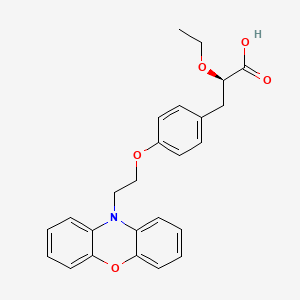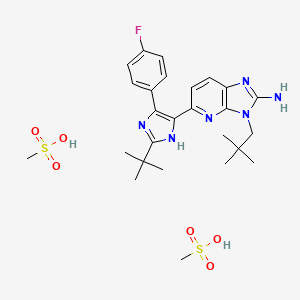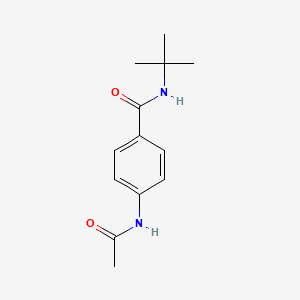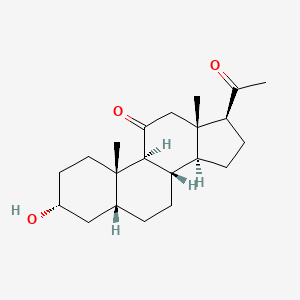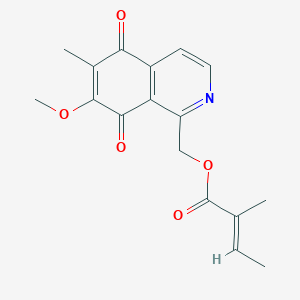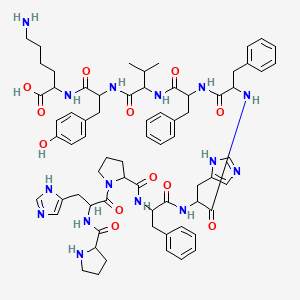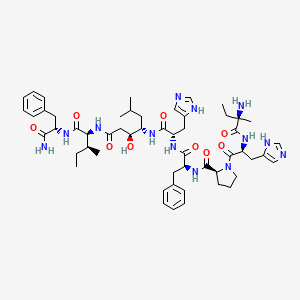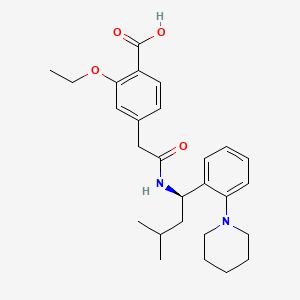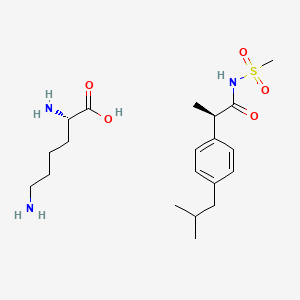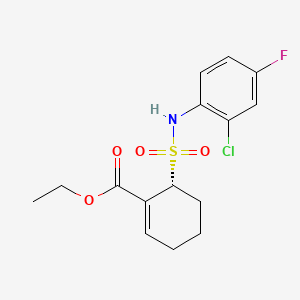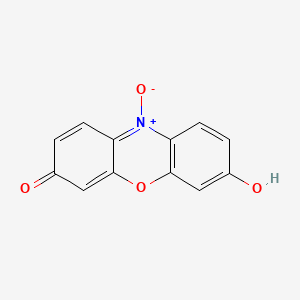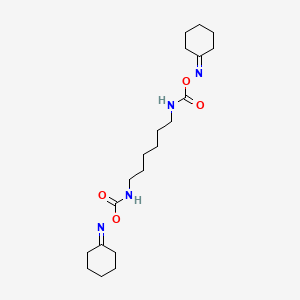
Rhc 80267
Overview
Description
Diacylglycerol lipase is an enzyme responsible for generating the endocannabinoid 2-arachidonoylglycerol from diacylglycerol . This compound has significant implications in various fields of scientific research, particularly in the study of lipid signaling pathways.
Mechanism of Action
Rhc 80267, also known as RHC-80267 or 1,6-Bis(cyclohexyloximinocarbonyl)hexane or RHC80267, is a potent and selective inhibitor of diacylglycerol lipase (DAGL) and has a significant impact on various biochemical pathways .
Target of Action
The primary target of this compound is diacylglycerol lipase (DAGL) . DAGL is an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG), producing monoacylglycerol and a free fatty acid . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine .
Mode of Action
This compound acts as a potent and selective inhibitor of DAGL, with an IC50 of 4 μM in canine platelets . It inhibits cholinesterase activity with an IC50 of 4 μM, thereby enhancing the relaxation evoked by acetylcholine . This compound also inhibits COX and the hydrolysis of phosphatidylcholine (PC) .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting DAGL, it impacts the production of monoacylglycerol and free fatty acids, key components in various signaling pathways . The inhibition of cholinesterase activity enhances the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory . Additionally, by inhibiting COX and the hydrolysis of PC, this compound can influence inflammatory responses .
Pharmacokinetics
It is soluble in dmso to 25 mg/ml , which could potentially impact its bioavailability.
Result of Action
The inhibition of DAGL by this compound can lead to changes in the levels of monoacylglycerol and free fatty acids, affecting various cellular processes . The enhancement of acetylcholine-induced relaxation could have implications for muscle function . The inhibition of COX and the hydrolysis of PC could potentially influence inflammatory responses .
Biochemical Analysis
Biochemical Properties
RHC-80267 is known to inhibit diacylglycerol lipase, an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to generate 2-arachidonoylglycerol . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine . Furthermore, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine (PC) .
Cellular Effects
RHC-80267 has been shown to have significant effects on various types of cells and cellular processes. For instance, it enhances contractions induced by certain compounds in human and rat pulmonary arteries . In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .
Molecular Mechanism
At the molecular level, RHC-80267 exerts its effects through several mechanisms. It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol . It also enhances the relaxation evoked by acetylcholine by inhibiting cholinesterase activity . Additionally, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RHC-80267 have been observed to change over time. For example, in a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment resulted in a decrease in epileptic symptoms and comorbid conditions over the chronic epileptic period .
Dosage Effects in Animal Models
The effects of RHC-80267 have been observed to vary with different dosages in animal models. In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .
Metabolic Pathways
RHC-80267 is involved in the lipid metabolism pathway, specifically in the hydrolysis of diacylglycerol . It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol .
Preparation Methods
The synthesis of RHC 80267 involves the reaction of hexane-1,6-diamine with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with hydroxylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
RHC 80267 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RHC 80267 has a wide range of applications in scientific research:
Comparison with Similar Compounds
RHC 80267 is unique in its selective inhibition of diacylglycerol lipase. Similar compounds include:
THL (Tetrahydrolipstatin): Another diacylglycerol lipase inhibitor but with different selectivity and potency.
Orlistat: A lipase inhibitor used primarily for weight loss, which also affects diacylglycerol lipase but with a broader range of activity.
This compound stands out due to its high selectivity and potency in inhibiting diacylglycerol lipase, making it a valuable tool in lipid signaling research .
Properties
IUPAC Name |
(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVYGIGWRDVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232494 | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83654-05-1 | |
| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RHC 80267 and how does it interact with it?
A1: this compound specifically targets and inhibits DAG lipase. [] This enzyme catalyzes the hydrolysis of diacylglycerol (DAG) to 2-arachidonylglycerol (2-AG), a precursor to arachidonic acid. By binding to DAG lipase, this compound prevents this conversion, thereby reducing AA availability for downstream signaling pathways. []
Q2: What are the downstream consequences of inhibiting DAG lipase with this compound?
A2: Inhibiting DAG lipase with this compound disrupts the production of AA and its metabolites, including prostaglandins and leukotrienes. [, ] This disruption affects various cellular processes, including inflammation, smooth muscle contraction, and hormone secretion. [, , ]
Q3: Does this compound influence the endocannabinoid system?
A3: Yes, this compound can modulate the endocannabinoid system by inhibiting the production of 2-AG, an endocannabinoid. [] This inhibition has been linked to reduced pain sensitivity in response to stress, suggesting a potential role for this compound in pain management. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


